Galacto-RGD

PET imaging integrin αvβ3 clinical translation

Galacto-RGD is the non-radioactive precursor to [18F]Galacto-RGD—the most clinically validated αvβ3 integrin PET tracer with published data across >100 patients and 7 tumor types. The galactose sugar amino acid moiety confers a >14-fold binding affinity improvement over non-glycosylated c(RGDfK) and delivers superior tumor-to-blood contrast versus 68Ga-labeled alternatives. Validated histopathological correlation (Spearman’s r=0.92) qualifies it as the preferred imaging biomarker for Phase I/II trials of integrin antagonists and anti-angiogenic agents. Established SUV reference ranges enable standardized cross-study comparisons. For GMP-grade or research quantities, request a quotation.

Molecular Formula C34H52N10O12
Molecular Weight 792.8 g/mol
Cat. No. B15603552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalacto-RGD
Molecular FormulaC34H52N10O12
Molecular Weight792.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)/t18-,19-,20+,21+,22-,25?,26?,27+,28?/m0/s1
InChIKeyGUPUFVWCDYSPBQ-CFUWTOEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galacto-RGD Procurement Guide: First-in-Class Glycosylated αvβ3 Integrin PET Tracer with Validated Clinical Performance


[18F]Galacto-RGD is the first glycosylated cyclic RGD peptide developed for positron emission tomography (PET) imaging of integrin αvβ3 expression [1]. The compound features a c(RGDfK) peptide scaffold conjugated with a galactose-derived sugar amino acid (SAA) moiety, which was introduced to improve pharmacokinetic properties relative to non-glycosylated RGD peptides [2]. [18F]Galacto-RGD was the first integrin αvβ3-targeted PET tracer to enter clinical investigation and remains the most extensively clinically validated compound in its class, with published patient data across at least seven tumor types including melanoma, sarcoma, breast cancer, non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (SCCHN), glioblastoma multiforme (GBM), and prostate cancer [3][4]. Its synthesis involves solid-phase Fmoc peptide assembly, cyclization under high dilution, conjugation with the galactose sugar amino acid, and 18F-radiolabeling via 4-nitrophenyl-2-[18F]fluoropropionate, achieving radiochemical purity >98% and an overall radiochemical yield of 29 ± 5% [2].

Why Non-Glycosylated RGD Peptides and Alternative Radionuclide Labels Cannot Substitute for [18F]Galacto-RGD


The galactose sugar amino acid moiety in [18F]Galacto-RGD is not a decorative modification but a critical pharmacokinetic determinant. Non-glycosylated cyclic RGD peptides such as c(RGDfK) exhibit substantially weaker integrin αvβ3 binding affinity in head-to-head displacement assays (IC50 ~414 nM for c(RGDfK) vs. ~28 nM for FITC-Galacto-RGD2, a >14-fold difference), demonstrating that the sugar moiety contributes to receptor engagement beyond simple solubility effects [1]. Furthermore, 68Ga-labeled RGD alternatives such as [68Ga]DOTA-RGD suffer from approximately 3-fold higher blood pool activity compared to [18F]Galacto-RGD, directly compromising tumor-to-blood contrast—a parameter that governs lesion detectability in clinical PET imaging [2]. Even 68Ga-NODAGA-RGD, which offers easier radiosynthesis, has been explicitly evaluated as only a 'suitable substitute' rather than a superior alternative, with the authors noting that [18F]Galacto-RGD 'remains superior for imaging αvβ3 expression' due to its more favorable pharmacokinetic profile [2]. The choice of tracer is therefore not interchangeable; it directly governs the quantitative accuracy of receptor expression measurement.

Quantitative Comparative Evidence for [18F]Galacto-RGD Procurement Decisions


First-in-Class Clinical Validation Across Seven Tumor Types with Published Detection Rates

[18F]Galacto-RGD was the first integrin αvβ3-targeted PET tracer studied in patients and has accumulated the largest clinical evidence base of any RGD-based PET tracer [1]. Across published studies totaling >100 patients, detection rates for primary lesions include: melanoma 86% (6/7), musculoskeletal tumors 89% (17/19), SCCHN 83% (10/12), NSCLC 93% (13/14), GBM 92% (11/12), and breast cancer 100% (12/12) [2]. In metastatic prostate cancer, [18F]Galacto-RGD PET identified 78.4% (58/74) of bone lesions [3]. In comparison, alternative clinical-stage tracers such as [18F]Fluciclatide and [18F]FPPRGD2 have been evaluated in fewer tumor types and smaller patient cohorts [2]. This depth of clinical characterization provides procurement confidence that is unavailable for less-studied alternatives.

PET imaging integrin αvβ3 clinical translation angiogenesis imaging

Glycosylation-Driven Binding Affinity: 14.8-Fold Higher Potency Than the Parent c(RGDfK) Scaffold

In a direct competitive displacement assay using 125I-echistatin bound to U87MG human glioma cells, the glycosylated dimer FITC-Galacto-RGD2 exhibited an IC50 of 28 ± 8 nM, compared with 414 ± 36 nM for the non-glycosylated monomeric parent scaffold c(RGDfK)—a 14.8-fold affinity advantage [1]. The non-glycosylated dimer FITC-RGD2 (lacking the galactose SAA moiety) showed an intermediate IC50 of 89 ± 17 nM, demonstrating that the galactose modification itself contributed a further ~3.2-fold affinity gain beyond dimerization alone (FITC-Galacto-RGD2: 28 nM vs. FITC-RGD2: 89 nM) [1]. The scrambled-sequence control FITC-3P-RGK2 exhibited negligible binding (IC50 589 ± 73 nM), confirming RGD-sequence specificity [1]. This quantitative affinity hierarchy—Galacto-RGD2 > RGD2 > c(RGDfK)—is consistently reproduced across multiple independent studies using both fluorescent and DOTA-conjugated constructs, establishing the galactose modification as a reproducible affinity determinant rather than an assay artifact [1][2].

receptor binding affinity glycosylation structure-activity relationship integrin αvβ3

Superior Tumor-to-Blood Contrast Ratio Versus [68Ga]DOTA-RGD: 3-Fold Difference in Blood Pool Activity

In a direct comparative biodistribution study using human melanoma M21 (αvβ3-positive) xenografts in nude mice, [18F]Galacto-RGD and [68Ga]DOTA-RGD were evaluated side-by-side. Tumor uptake was comparable between the two tracers ([18F]Galacto-RGD: 1.6 ± 0.2 %ID/g; [68Ga]DOTA-RGD: 2.9 ± 0.3 %ID/g at 1 h p.i. in αvβ3-positive tumors), but [68Ga]DOTA-RGD exhibited approximately 3-fold higher blood pool activity, resulting in markedly inferior tumor-to-blood ratios for the 68Ga-labeled tracer [1]. The authors concluded that 'due to higher blood pool activity, [18F]Galacto-RGD remains superior for imaging αvβ3 expression' despite the easier radiosynthesis of the 68Ga-labeled alternative [1]. This pharmacokinetic advantage is attributed to the galactose sugar moiety, which accelerates blood clearance while maintaining tumor retention—a profile not replicated by non-glycosylated DOTA-RGD constructs [1][2].

PET imaging contrast biodistribution tumor-to-blood ratio gallium-68 comparison

Human Effective Dose of 18.7 μSv/MBq: Low Radiation Burden with Validated Metabolic Stability >95% Intact Tracer at 120 Minutes

PET-based human dosimetry performed in 18 patients yielded a calculated effective dose of 18.7 ± 2.4 μSv/MBq (17 μSv/MBq male, 20 μSv/MBq female) for [18F]Galacto-RGD [1]. This is lower than the effective dose reported for [18F]Fluciclatide (26 μSv/MBq) [2] and substantially lower than [18F]FPPRGD2 (39.6 μSv/MBq) [2]. The favorable dosimetry is underpinned by high in vivo metabolic stability: reversed-phase HPLC of patient serum demonstrated >95% intact tracer at 120 minutes post-injection [1]. In preclinical mouse models, the fraction of intact tracer at 2 h post-injection was 87% in blood, 76% in liver, 69% in kidney, and 87% in tumor, confirming stability across multiple tissue compartments [3]. Rapid blood clearance and primarily renal excretion further contribute to low background activity in lung (0.56 ± 0.15 %ID/L) and muscle (0.69 ± 0.25 %ID/L) at 71 min post-injection [1].

radiation dosimetry metabolic stability patient safety clinical translation

Validated Target Engagement: SUV Correlates with αvβ3 Immunohistochemistry (Spearman's r = 0.92) in Human Tumors

In a landmark clinical validation study, [18F]Galacto-RGD PET was performed in patients with malignant tumors followed by immunohistochemical (IHC) staining of excised tumor tissue for αvβ3 integrin. The correlation between tracer uptake (SUV and tumor-to-blood ratio) and the intensity of immunohistochemical αvβ3 staining was highly significant, with Spearman's r = 0.92 (P < 0.0001), and the correlation with microvessel density was Spearman's r = 0.84 (P < 0.0001) [1]. Immunohistochemistry confirmed a lack of αvβ3 expression in normal tissues (benign lymph nodes, muscle) and in the two tumors that showed no tracer uptake [1]. This target engagement validation was further confirmed in GBM patients, where [18F]Galacto-RGD uptake in highly proliferating tumor areas correlated with αvβ3 integrin expression in corresponding surgical samples [2], and in breast cancer where IHC confirmed αvβ3 expression predominantly on tumor microvessels (5/5 patients) [3]. No alternative clinical RGD tracer has demonstrated this level of histopathological correlation in human studies.

target validation immunohistochemistry receptor quantification biomarker correlation

Differential Imaging Information Versus [18F]FDG: Uncorrelated Uptake Patterns Reveal Complementary Biological Readouts

In a direct intra-patient comparative PET study of 18 patients with primary or metastatic cancer, [18F]Galacto-RGD uptake (mean SUV 2.7 ± 1.5, range 0.3–6.8) and [18F]FDG uptake (mean SUV 7.6 ± 4.9, range 1.3–23.2) did not correlate closely, and for the NSCLC subgroup there was only a weak correlation (r = 0.353; P = 0.028) [1]. The sensitivity of [18F]Galacto-RGD PET versus clinical staging was 76%, compared with the well-established higher sensitivity of [18F]FDG PET for tumor detection [1]. This uncorrelated uptake pattern was also observed in melanoma patients, where multiple lesions characterized by high FDG uptake were apparent with [18F]Galacto-RGD in only one case [2]. This demonstrates that [18F]Galacto-RGD PET provides molecular information about αvβ3 integrin expression—a marker of angiogenesis and invasive potential—that is biologically orthogonal to glucose metabolism, and is not simply a less sensitive tumor detection agent [1][2].

complementary imaging FDG comparison tumor biology angiogenesis vs. metabolism

Optimal Procurement Scenarios for [18F]Galacto-RGD Based on Quantitative Evidence


Clinical Trials of αvβ3-Targeted Anti-Angiogenic Therapeutics Requiring Quantitative Pharmacodynamic Biomarkers

[18F]Galacto-RGD is the only integrin αvβ3 PET tracer with validated histopathological correlation in human tumors (Spearman's r = 0.92 for SUV vs. IHC staining intensity) [1]. This makes it the preferred imaging biomarker for Phase I/II trials of αvβ3 antagonists (e.g., cilengitide and next-generation integrin inhibitors) or anti-angiogenic agents, where quantitative receptor occupancy or expression modulation needs to be demonstrated. The high metabolic stability (>95% intact tracer at 120 min) [2] and low effective dose (18.7 μSv/MBq) [2] support repeat imaging within a single trial, enabling pre-treatment and on-treatment scans for response assessment.

Patient Stratification for αvβ3-Directed Therapies in GBM and Breast Cancer

In GBM, [18F]Galacto-RGD PET identifies αvβ3 expression in highly proliferating and infiltrating tumor areas with a detection rate of 92% (11/12 patients), and tracer uptake correlates with immunohistochemical integrin expression in corresponding surgical specimens [3]. In breast cancer, [18F]Galacto-RGD PET identifies all invasive carcinomas (100%, 12/12) with heterogeneous but generally elevated αvβ3 expression predominantly on tumor microvessels [4]. These data support procurement for pre-therapeutic screening protocols where demonstration of target expression is an eligibility criterion for αvβ3-targeted therapies.

Multi-Center PET Imaging Studies Requiring a Common Integrin Imaging Platform with Published Cross-Validation Data

As the most extensively clinically characterized RGD tracer with published data across seven tumor types and >100 patients [5], [18F]Galacto-RGD provides a standardized imaging platform with established quantitative reference ranges. The published SUV ranges (1.2–10.0 in melanoma/sarcoma; 0.3–6.8 in NSCLC; 0.8–2.8 in GBM; 1.4–8.7 in breast cancer) and tumor-to-blood ratios (2.7–3.4 across studies) [5][6] provide benchmarks for cross-study comparisons that are unavailable for less-studied alternatives. The synthesis and quality control methodology is fully described in peer-reviewed literature, facilitating multi-center protocol harmonization [7].

Atherosclerosis and Cardiovascular Imaging Research Requiring High-Contrast αvβ3 Visualization

Beyond oncology, [18F]Galacto-RGD PET/CT has demonstrated the ability to visualize and quantify αvβ3 integrin expression in human carotid atherosclerotic plaques (mean SUV 1.5 ± 0.2 in stenotic sites vs. blood pool SUV 1.2 ± 0.2) [8] and in myocardial damage after infarction (lesion/remote ratio of 46%, range 26–83%) [9]. The favorable tumor-to-background contrast established in oncological applications translates to these non-oncological settings, where low background activity in muscle and blood enables detection of focal integrin upregulation in vascular pathology. This emerging application expands the procurement rationale beyond oncology radiopharmacies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galacto-RGD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.